molecular formula C12H18F6N2O2 B15094153 Colby trifluoromethylation reagent

Colby trifluoromethylation reagent

Cat. No.: B15094153
M. Wt: 336.27 g/mol
InChI Key: KLFPIGGEHCRUOP-UHFFFAOYSA-O
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Description

Strategic Significance of the Trifluoromethyl Group in Chemical Biology and Material Science Research

The trifluoromethyl group is a crucial component in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govbohrium.comnih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable addition to biologically active compounds and functional materials. nih.govnih.govmdpi.com

In the realm of chemical biology and medicinal chemistry , the incorporation of a -CF3 group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.combeilstein-journals.org It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common issue with methyl groups. wikipedia.org Furthermore, the lipophilicity of the -CF3 group can improve a drug's ability to cross cell membranes, thereby increasing its bioavailability. nih.govmdpi.com This has led to the development of numerous successful drugs containing the trifluoromethyl group, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgwikipedia.org The introduction of a -CF3 group is a key strategy for fine-tuning the therapeutic potential of organic molecules. nih.gov

In material science , the trifluoromethyl group is utilized to create polymers and other materials with unique and desirable properties. chemicalbook.com These properties include enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. nih.gov Fluorinated polymers, for instance, are known for their low friction coefficients and are used in a variety of applications, from non-stick coatings to specialized industrial materials. chemicalbook.comnih.gov

Historical Trajectory of Trifluoromethylation Methodologies: A Retrospective Analysis

The journey to modern trifluoromethylation techniques has been a long and incremental process, built upon foundational discoveries in fluorine chemistry and the development of novel reagents.

The story of trifluoromethylation is intrinsically linked to the history of fluorine chemistry. A significant breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a solution of potassium bifluoride in anhydrous hydrogen fluoride (B91410). youtube.com This achievement paved the way for the exploration of organofluorine compounds.

One of the earliest successful efforts in trifluoromethylation was reported by Frédéric Swarts in 1892. wikipedia.org He developed a method using antimony fluoride to convert benzotrichloride (B165768) into PhCF2Cl and PhCF3. wikipedia.org Later, in the 1930s, industrial chemists at Kinetic Chemicals and IG Farben began using hydrogen fluoride as a reagent for these transformations. wikipedia.org The first investigations into the biological activity of trifluoromethyl-containing compounds were conducted by F. Lehmann in 1927. wikipedia.org

Modern trifluoromethylation methods can be broadly categorized into three main types based on the nature of the trifluoromethylating species: nucleophilic, electrophilic, and radical. youtube.comnih.gov

Nucleophilic Trifluoromethylation: This approach involves the transfer of a trifluoromethyl anion (CF3-) equivalent to an electrophilic substrate. wikipedia.org The direct generation and use of the CF3- anion are challenging due to its instability. acs.org A major advancement in this area was the development of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. beilstein-journals.org This reagent, upon activation with a fluoride source, releases a nucleophilic trifluoromethyl species that can react with a variety of electrophiles, such as aldehydes and ketones. organic-chemistry.org Other notable nucleophilic trifluoromethylating agents have been developed from fluoroform. acs.orgorganic-chemistry.org The Colby trifluoromethylation reagent also falls under this category, providing a stable source for nucleophilic trifluoromethylation. sigmaaldrich.comchemimpex.com

Electrophilic Trifluoromethylation: In this paradigm, a trifluoromethyl cation (CF3+) equivalent is transferred to a nucleophilic substrate. wikipedia.org The development of stable and effective electrophilic trifluoromethylating reagents was a significant challenge. In 1984, Yagupolskii and co-workers developed the first such reagent, a diaryl(trifluoromethyl)sulfonium salt. beilstein-journals.org This was followed by the creation of other important reagents, including the widely used Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni reagents (hypervalent iodine(III)-CF3 compounds). nih.govbeilstein-journals.orgnih.govbrynmawr.edu These reagents have expanded the scope of electrophilic trifluoromethylation to a wide range of nucleophiles. beilstein-journals.org

Radical Trifluoromethylation: This method utilizes the trifluoromethyl radical (•CF3) to functionalize organic molecules. wikipedia.org Early methods used reagents like bromotrifluoromethane (B1217167) or trifluoroiodomethane, often under photochemical or thermal conditions. wikipedia.org A significant development in this area was the introduction of sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, which serves as a convenient source of the •CF3 radical. wikipedia.org The trifluoromethyl radical is highly reactive and can participate in a variety of addition and substitution reactions. wikipedia.org

Interactive Data Table: Properties of the this compound

PropertyValue
CAS Number 1400691-55-5
Molecular Formula C12H18F6N2O2
Molecular Weight 336.27 g/mol
Appearance White solid
Key Characteristic Air-stable

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Properties

Molecular Formula

C12H18F6N2O2

Molecular Weight

336.27 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-olate;2,3,4,5,7,8,9,10-octahydro-1H-pyrido[1,2-a][1,3]diazepin-6-ium

InChI

InChI=1S/C9H16N2.C3HF6O2/c1-3-7-11-8-4-2-6-10-9(11)5-1;4-2(5,6)1(10,11)3(7,8)9/h1-8H2;10H/q;-1/p+1

InChI Key

KLFPIGGEHCRUOP-UHFFFAOYSA-O

Canonical SMILES

C1CC[N+]2=C(C1)NCCCC2.C(C(F)(F)F)(C(F)(F)F)(O)[O-]

Origin of Product

United States

The Colby Trifluoromethylation Reagent: Discovery, Design Principles, and Conceptual Framework

Historical Context of the Colby Reagent's Development and its Originator (Colby Group)

The Colby Trifluoromethylation Reagent was invented in 2013 by the research group of Professor David Colby. colbylab.comcolbylab.com The Colby Group's research integrates synthetic organic chemistry and fluorine chemistry to develop novel synthetic methods, with a particular focus on modifying complex molecules like natural products to create new therapeutics. colbylab.comsigmaaldrich.com This pursuit led to the discovery and development of the reagent, which is now commercialized through MilliporeSigma, making it accessible for broader research and development applications. colbylab.comcolbylab.com The group's work is centered on creating innovative approaches for drug discovery in areas such as neurodegenerative disorders and cancer. colbylab.com

Conceptual Basis: Trifluoroacetate (B77799) Release as a Foundation for Trifluoromethyl Anion Generation

The design of the this compound is founded on a key discovery from the Colby laboratory: the strategic cleavage of carbon-carbon bonds through the release of trifluoroacetate. colbylab.comsigmaaldrich.com This method provides a powerful and mild way to generate reactive fluorinated intermediates. sigmaaldrich.comacs.org The reagent itself is an air-stable, white solid identified as an amidinate salt of hexafluoroacetone (B58046) hydrate (B1144303). sigmaaldrich.comsigmaaldrich.com

The conceptual framework involves the facile release of trifluoroacetate from a precursor molecule, which in turn generates a trifluoromethyl anion (CF3⁻) equivalent. This process circumvents the need for harsh reagents or less stable precursors. The Colby reagent is specifically designed to act as a source of fluoroform via this trifluoroacetate release mechanism, enabling the nucleophilic addition of the trifluoromethyl group to various electrophiles, such as carbonyls. sigmaaldrich.comacs.org

Table 1: Properties of the this compound

PropertyValueReference
Chemical Name Amidinate Salt of Hexafluoroacetone Hydrate sigmaaldrich.comacs.org
CAS Number 1400691-55-5 sigmaaldrich.com
Molecular Formula C₁₂H₁₈F₆N₂O₂ sigmaaldrich.com
Molecular Weight 336.27 g/mol sigmaaldrich.com
Physical Form White, air-stable solid sigmaaldrich.com
Function Nucleophilic trifluoromethylating agent sigmaaldrich.com

Foundational Contributions to Trifluoromethylation Chemistry

The development of the Colby reagent has made a significant contribution to synthetic organic chemistry by providing a practical and efficient method for nucleophilic trifluoromethylation. chemimpex.com Its introduction offered an alternative to established reagents like Ruppert's reagent (trimethyl(trifluoromethyl)silane), which, despite its utility, is synthesized from the environmentally restricted compound CF₃Br. acs.org

Table 2: Research Findings and Applications

Research AreaFinding/ApplicationSignificanceReference(s)
Synthetic Methodology The release of trifluoroacetate is a powerful strategy to break C-C bonds and generate fluorinated intermediates like difluoroenolates.Opened new avenues for synthesizing fluorinated molecules, including aldol (B89426) and imine-addition reactions. colbylab.comacs.org
Reagent Design Developed an air-stable, solid amidinate salt of hexafluoroacetone hydrate as a CF₃⁻ source.Provides a practical and easy-to-handle alternative to other nucleophilic trifluoromethylating agents. sigmaaldrich.comsigmaaldrich.com
Reaction Scope Capable of adding trifluoromethyl groups nucleophilically to carbonyls and sulfides.Enables the direct trifluoromethylation of key functional groups in organic synthesis. sigmaaldrich.com
Drug Discovery Introduction of CF₃ groups can enhance the biological activity, metabolic stability, and bioavailability of drug candidates.Provides a valuable tool for medicinal chemists in the development of novel pharmaceuticals. chemimpex.com

Synthetic Strategies for the Colby Trifluoromethylation Reagent

Methodologies for Precursor Synthesis

The primary precursor for the Colby trifluoromethylation reagent is hexafluoroacetone (B58046) hydrate (B1144303). acs.orgnih.gov The synthesis of the reagent itself is a remarkably straightforward acid-base reaction.

The key precursors involved in the synthesis are:

Hexafluoroacetone trihydrate: This is a commercially available, hydrated form of hexafluoroacetone. google.com It serves as the source of the trifluoromethyl group. Industrially, hexafluoroacetone is synthesized by the fluorination of hexachloroacetone (B130050) with hydrogen fluoride (B91410). google.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amidine base that is also commercially available. google.com DBU is typically used to deprotonate the acidic protons of hexafluoroacetone hydrate.

The synthesis of the this compound, the DBU salt of hexafluoroacetone hydrate, is achieved through a one-step process. In a typical laboratory preparation, an ethereal solution of hexafluoroacetone trihydrate is treated with DBU. acs.org This results in the precipitation of the anhydrous amidinate salt. acs.org The process is scalable and does not require purification of the final product. organic-chemistry.org

While DBU is the most commonly employed base for the synthesis of the Colby reagent due to the optimal physical properties of the resulting salt, other organic bases can also facilitate this acid-base reaction. acs.org The choice of base can influence the properties of the resulting salt.

Generation of the Active Trifluoromethylating Species

The key steps in the generation of the active species are:

Release of Trifluoroacetate (B77799): The amidinate salt, upon treatment with a suitable base (which can be the DBU from the salt itself or an additional base), undergoes a fragmentation reaction to release trifluoroacetate. organic-chemistry.org

Formation of Fluoroform: The released trifluoroacetate can then decarboxylate to generate the trifluoromethyl anion (CF₃⁻), which is subsequently protonated by the solvent or other proton sources to form fluoroform (HCF₃). organic-chemistry.orgchemimpex.com

In Situ Trifluoromethylation: The generated fluoroform can then be deprotonated by a base in the reaction mixture to provide the trifluoromethyl anion, which acts as the nucleophile in trifluoromethylation reactions with various electrophiles. researchgate.net

This method of generating the trifluoromethyl anion from a stable, solid precursor circumvents the need to handle gaseous fluoroform directly, which is a significant operational advantage. organic-chemistry.org

Comparative Analysis of Synthetic Routes and Efficacy

The primary synthetic route to the this compound is the direct acid-base reaction between hexafluoroacetone hydrate and a strong organic base. The efficacy of this route is largely dependent on the choice of base.

BaseKey CharacteristicsImpact on Reagent Synthesis
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Strong, non-nucleophilic, sterically hindered amidine base. srce.hrForms a stable, anhydrous, and easily handled crystalline salt with hexafluoroacetone hydrate. This is the preferred base for optimal physical properties of the reagent. acs.org
Other Amidine/Guanidine Bases Varying basicity and steric bulk.While other strong, non-nucleophilic bases can deprotonate hexafluoroacetone hydrate, the resulting salts may have less desirable physical properties (e.g., hygroscopic, non-crystalline) compared to the DBU salt.
Alkali Metal Alkoxides (e.g., t-BuOK) Strong, readily available bases. organic-chemistry.orgCan be used to promote the fragmentation and generation of the trifluoromethyl anion from the Colby reagent, but are not typically used for the initial synthesis of the stable salt itself. organic-chemistry.orgacs.org

The synthesis of the Colby reagent is highly efficient due to its one-step nature and the high yield of the precipitation process. acs.org When compared to other methods of generating a trifluoromethyl anion, the use of the Colby reagent offers significant advantages:

Handling and Safety: As a stable, non-hygroscopic solid, the Colby reagent is significantly easier and safer to handle than gaseous fluoroform or other moisture-sensitive trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃). organic-chemistry.orgacs.org

Reaction Conditions: Trifluoromethylation reactions using the Colby reagent can often be performed under milder conditions compared to those requiring the direct use of fluoroform gas, which may necessitate high pressures or low temperatures. organic-chemistry.org

Byproducts: The byproducts of the reagent's synthesis and use are generally innocuous. organic-chemistry.org

Mechanistic Dissections of Colby Trifluoromethylation Reactions

Unveiling the Nucleophilic Trifluoromethylation Pathway with Carbonyl Substrates

The reaction of the Colby trifluoromethylation reagent with carbonyl compounds represents a cornerstone of its application in organic synthesis. This transformation provides a direct route to valuable α-trifluoromethyl alcohols. nih.gov The underlying mechanism involves the transfer of a trifluoromethyl anion to the electrophilic carbonyl carbon.

Detailed Steps of Trifluoromethyl Anion Transfer and Adduct Formation

The core of the reaction mechanism lies in the generation and subsequent transfer of the trifluoromethyl anion (CF3-). The Colby reagent, upon activation, releases the CF3- anion. This highly reactive nucleophile then attacks the electrophilic carbon atom of the carbonyl group. This nucleophilic addition results in the formation of a tetrahedral intermediate, a trifluoromethylated alkoxide adduct. Subsequent workup, typically involving an acidic source, protonates the alkoxide to yield the final α-trifluoromethyl alcohol product.

A proposed mechanism for a related system using a silylated N-formylmorpholine derivative, which also acts as a CF3- equivalent, suggests a pathway involving the cleavage of a silicon-oxygen bond to release the trifluoromethyl anion. acs.org This is followed by the nucleophilic attack on the carbonyl compound. acs.org While not identical, this provides a plausible framework for understanding the fundamental steps in the Colby reagent's reactivity with carbonyls.

Role of Ancillary Reagents and Catalysts (e.g., base-promoted release)

The release of the trifluoromethyl anion from the Colby reagent is not always spontaneous and can be facilitated by the use of ancillary reagents, particularly bases. While the Colby reagent is designed to be a direct source of the trifluoromethyl group, the efficiency of the trifluoromethylation of carbonyl compounds can be influenced by the reaction conditions. nih.gov

In related nucleophilic trifluoromethylation reactions, the use of a catalytic amount of a fluoride (B91410) source, such as cesium fluoride (CsF), has been shown to be effective in promoting the reaction. acs.org The fluoride ion can act as a nucleophilic activator, facilitating the release of the trifluoromethyl anion. Similarly, strong bases can deprotonate precursors to generate the active trifluoromethylating species. acs.org For instance, the deprotonation of fluoroform in the presence of a strong base like potassium tert-butoxide or a combination of N(TMS)3 and a fluoride source generates the trifluoromethyl anion. acs.org While the Colby reagent is pre-activated, the principles of base promotion from related systems highlight potential strategies for optimizing its reactivity.

Ancillary Reagent/CatalystFunction
Base (e.g., DBU in the parent reagent)Facilitates the release of the trifluoromethyl anion. sigmaaldrich.com
Fluoride Source (e.g., CsF)Acts as a nucleophilic activator in related systems. acs.org
Strong Bases (e.g., t-BuOK)Used to generate CF3- from precursors like fluoroform. acs.org

Exploration of Alternative Reactivity Modes (e.g., with sulfides)

Beyond its well-established reactivity with carbonyl compounds, the this compound exhibits versatility by engaging in reactions with other classes of electrophiles, notably sulfides. sigmaaldrich.com This alternative reactivity mode expands the synthetic utility of the reagent, allowing for the formation of trifluoromethylated sulfur-containing compounds. The reaction with sulfides proceeds through a nucleophilic attack of the trifluoromethyl anion on the sulfur atom, leading to the formation of a trifluoromethyl sulfide (B99878) and the displacement of the other group attached to the sulfur. This pathway has been observed in reactions with disulfides, where the S-S bond is cleaved by the incoming trifluoromethyl nucleophile. acs.org

Theoretical and Computational Investigations of Reaction Mechanisms (e.g., DFT studies)

To gain deeper insights into the intricate details of trifluoromethylation reactions, theoretical and computational methods, particularly Density Functional Theory (DFT) studies, have been employed. nih.gov These investigations provide valuable information on reaction pathways, transition state geometries, and activation energies, complementing experimental findings.

DFT calculations have been instrumental in elucidating the mechanism of nucleophilic trifluoromethylation of carbonyl compounds using other trifluoromethyl sources. nih.gov These studies can help to understand the energetics of trifluoromethyl anion release and its subsequent addition to the carbonyl group. For instance, calculations on related systems have provided insight into the stability of intermediates and the thermodynamic driving forces of the reaction. nih.gov While specific DFT studies solely focused on the Colby reagent's mechanism were not found in the provided search results, the application of these methods to similar trifluoromethylation reactions underscores their importance in understanding the fundamental principles at play. byu.edu

Reaction Scope and Substrate Generality of the Colby Trifluoromethylation Reagent

Reactivity Profile with Aldehydes and Ketones

The Colby reagent demonstrates broad applicability in the trifluoromethylation of carbonyl compounds, efficiently converting both aldehydes and ketones into the corresponding trifluoromethyl carbinols. organic-chemistry.org

Functional Group Compatibility and Substrate Diversity

The reagent exhibits tolerance to a range of functional groups and substitution patterns on aromatic and aliphatic aldehydes and ketones. The reaction proceeds smoothly with electron-rich and electron-neutral aromatic aldehydes, as well as with aliphatic aldehydes.

Table 1: Trifluoromethylation of Aldehydes with the Colby Trifluoromethylation Reagent

EntrySubstrateProductYield (%)
1Benzaldehyde2,2,2-Trifluoro-1-phenylethan-1-ol82
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol79
34-Methylbenzaldehyde2,2,2-Trifluoro-1-(p-tolyl)ethan-1-ol81
42-Naphthaldehyde2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol75
5Cinnamaldehyde (B126680)4,4,4-Trifluoro-1-phenylbut-1-en-3-ol65
6Cyclohexanecarbaldehyde1-Cyclohexyl-2,2,2-trifluoroethan-1-ol71
Reaction conditions: Reagent (2.0 equiv), t-BuOK (2.0 equiv), DMF, rt, 1 h. Yields are for the isolated product after hydrolysis.

Similarly, the reagent is effective for the trifluoromethylation of various ketones, including aromatic and non-enolizable aliphatic ketones.

Table 2: Trifluoromethylation of Ketones with the this compound

EntrySubstrateProductYield (%)
1Benzophenone1,1,1-Trifluoro-2,2-diphenylpropan-2-ol78
2Acetophenone1,1,1-Trifluoro-2-phenylpropan-2-ol72
3Adamantan-2-one2-(Trifluoromethyl)adamantan-2-ol68
Reaction conditions: Reagent (2.0 equiv), t-BuOK (2.0 equiv), DMF, rt, 1 h. Yields are for the isolated product after hydrolysis.

Regioselectivity and Diastereoselectivity in Adduct Formation

Currently, detailed studies on the regioselectivity of the this compound with α,β-unsaturated carbonyl compounds, such as enones, have not been extensively reported in the primary literature. The reaction with cinnamaldehyde (Table 1, Entry 5) suggests a 1,2-addition pathway. However, a comprehensive understanding of the factors governing 1,2- versus 1,4-addition is not yet available.

Similarly, there is a lack of published data concerning the diastereoselectivity of the reagent when reacting with chiral aldehydes or ketones that would lead to the formation of diastereomeric products. Further research is required to elucidate the stereochemical outcomes of these reactions.

Extension to Other Electrophilic Centers (e.g., sulfides)

The utility of the this compound extends beyond carbonyl compounds to other electrophilic centers, notably sulfides. The reagent effectively trifluoromethylates disulfides to furnish the corresponding trifluoromethyl sulfides.

Table 3: Trifluoromethylation of Disulfides with the this compound

EntrySubstrateProductYield (%)
1Diphenyl disulfide(Trifluoromethyl)(phenyl)sulfane75
2Dibenzyl disulfideBenzyl(trifluoromethyl)sulfane68
Reaction conditions: Reagent (2.0 equiv), t-BuOK (2.0 equiv), DMF, rt, 1 h. Yields are for the isolated product.

This transformation provides a valuable method for the synthesis of trifluoromethyl thioethers, which are of interest in medicinal and materials chemistry.

Limitations and Challenges in Substrate Application

While the this compound is a versatile tool, certain limitations and challenges in its application have been noted. One significant challenge lies in the trifluoromethylation of enolizable ketones. The basic conditions required for the activation of the reagent can lead to competing deprotonation of the ketone, resulting in enolate formation and potentially lowering the yield of the desired trifluoromethylated product.

Furthermore, the reactivity of the reagent with highly sterically hindered ketones may be diminished, leading to lower yields or requiring more forcing reaction conditions. The electronic nature of the substrate can also influence the reaction efficiency, although a systematic study of these effects has not been fully detailed. For instance, while electron-rich and neutral aromatic aldehydes react well, substrates with strong electron-withdrawing groups may exhibit different reactivity profiles. As with any chemical reagent, optimizing the reaction conditions for specific challenging substrates is a key consideration for its successful application.

Comparative Evaluation of the Colby Reagent Within the Landscape of Trifluoromethylation

Distinctions from Silicon-Based Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF3)

The most prominent silicon-based nucleophilic trifluoromethylating agent is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3). acs.orgresearchgate.netsigmaaldrich.com Both the Colby reagent and TMSCF3 deliver a nucleophilic "CF3-" equivalent, but their mechanisms of activation and operational handling differ significantly.

The Ruppert-Prakash reagent requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion. sigmaaldrich.comwikipedia.orgresearchgate.net This process involves the formation of a pentacoordinate siliconate intermediate which then releases the CF3- anion. nih.goved.ac.uk In contrast, the Colby reagent is designed to release trifluoroacetate (B77799) as a means to generate the trifluoromethylating species, offering an alternative activation pathway. sigmaaldrich.comcolbylab.com

While TMSCF3 has been extensively used for the trifluoromethylation of a wide array of electrophiles, including aldehydes, ketones, and imines, its use often requires strictly anhydrous conditions and can be sensitive to the choice of fluoride initiator. sigmaaldrich.comresearchgate.net The Colby reagent, being an air-stable solid, offers potential advantages in terms of handling and storage. sigmaaldrich.comchemimpex.com

Detailed kinetic studies of reactions involving TMSCF3 have revealed a complex anionic chain reaction mechanism where the product alkoxide and the CF3- anion act as chain carriers. nih.goved.ac.uk The reaction rates and selectivity can be influenced by factors such as the silyl (B83357) group, the cation of the initiator, and the presence of trace inhibitors. nih.goved.ac.uk The Colby reagent's mechanism, proceeding through trifluoroacetate release, presents a different kinetic profile that may offer advantages in specific applications. colbylab.com

FeatureColby Trifluoromethylation ReagentRuppert-Prakash Reagent (TMSCF3)
Reagent Type NucleophilicNucleophilic
Activation Release of trifluoroacetate sigmaaldrich.comcolbylab.comFluoride source (e.g., TBAF) required sigmaaldrich.comwikipedia.org
Active Species Generation Via trifluoroacetate fragmentation colbylab.comFormation of a pentacoordinate siliconate intermediate nih.goved.ac.uk
Physical State Air-stable, white solid sigmaaldrich.comchemimpex.comLiquid
Handling Generally easier due to air stability sigmaaldrich.comchemimpex.comOften requires anhydrous conditions sigmaaldrich.comresearchgate.net

Comparison with Electrophilic Trifluoromethylating Agents (e.g., Umemoto's, Togni's)

Electrophilic trifluoromethylating agents operate via a completely different polarity, delivering a "CF3+" equivalent to nucleophilic substrates. nih.govbeilstein-journals.orgnih.gov Prominent examples include the hypervalent iodine-based Togni's reagents and the sulfonium (B1226848) salt-based Umemoto's reagents. nih.govnih.govchem-station.com

The fundamental distinction lies in the electronic nature of the trifluoromethyl group being transferred. The Colby reagent is suited for reacting with electrophiles like carbonyls, sigmaaldrich.com whereas electrophilic reagents like Togni's and Umemoto's are used to trifluoromethylate nucleophiles such as thiols, phosphines, carbanions, and electron-rich aromatic systems. beilstein-journals.orgnih.govuni-muenchen.de

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts, and Togni's reagents are hypervalent iodine compounds. nih.govacs.org Both classes of reagents have been developed to be shelf-stable and have a broad scope of applications. beilstein-journals.orgnih.gov Some of these electrophilic reagents can also serve as sources of the trifluoromethyl radical (CF3•) under certain conditions, such as through single-electron transfer (SET) processes, further expanding their utility. nih.govconicet.gov.ar

The choice between a nucleophilic reagent like Colby's and an electrophilic one like Togni's or Umemoto's is dictated entirely by the nature of the substrate to be trifluoromethylated.

Reagent ClassColby ReagentTogni's/Umemoto's Reagents
CF3 Transfer Mode Nucleophilic ("CF3-")Electrophilic ("CF3+") nih.govbeilstein-journals.org
Typical Substrates Electrophiles (e.g., carbonyls) sigmaaldrich.comNucleophiles (e.g., thiols, carbanions, aromatics) beilstein-journals.orgnih.gov
Chemical Nature Releases trifluoroacetate sigmaaldrich.comcolbylab.comHypervalent iodine or sulfonium salts nih.govnih.gov
Dual Reactivity Primarily nucleophilicCan also generate CF3• radicals nih.govconicet.gov.ar

Contrasts with Radical-Mediated Trifluoromethylation Systems

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF3•), which then reacts with the substrate, typically through an addition or substitution mechanism. researchgate.netsustech.edu.cn This approach is distinct from both the nucleophilic pathway of the Colby reagent and the electrophilic pathway of Togni's and Umemoto's reagents.

Sources of trifluoromethyl radicals are diverse and include reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator (e.g., triethylborane), sodium trifluoromethanesulfinate (Langlois' reagent), and bis(trifluoroacetyl) peroxide. wikipedia.orgorientjchem.org More recently, photoredox catalysis has enabled the generation of CF3• from electrophilic reagents like Togni's and Umemoto's reagents under mild, visible-light-mediated conditions. conicet.gov.arorientjchem.org

Radical trifluoromethylation is particularly effective for the functionalization of arenes, heteroaromatics, and alkenes. wikipedia.orgresearchgate.net The reactions often proceed via a radical chain mechanism. For instance, the addition of a CF3• radical to an alkene generates a new carbon-centered radical, which can then be trapped or propagate the chain. orientjchem.org This contrasts sharply with the ionic, two-electron processes that characterize nucleophilic and electrophilic trifluoromethylation.

Trifluoromethylation TypeColby Reagent (Nucleophilic)Radical Systems
Reactive Species "CF3-" anion equivalentCF3• radical researchgate.netsustech.edu.cn
Mechanism Ionic (two-electron)Radical chain/addition orientjchem.org
Typical Substrates Electrophiles (e.g., carbonyls) sigmaaldrich.comArenes, alkenes, heteroaromatics wikipedia.orgresearchgate.net
Initiation Release of trifluoroacetate colbylab.comRadical initiators (heat, light), photoredox catalysis wikipedia.orgorientjchem.org

Relative Efficiency, Selectivity, and Operational Attributes

The choice of a trifluoromethylation reagent depends on a careful consideration of its efficiency, selectivity, and operational characteristics for a given transformation.

Efficiency and Scope: The Ruppert-Prakash reagent (TMSCF3) is highly versatile and has been used for a vast range of carbonyl compounds and their derivatives. researchgate.netsemanticscholar.org However, its efficiency can be highly dependent on the catalyst and reaction conditions. nih.govresearchgate.net Electrophilic reagents like Togni's and Umemoto's are efficient for a broad array of nucleophiles, with newer generations showing enhanced reactivity and stability. uni-muenchen.deacs.org Radical methods, particularly those employing photoredox catalysis, have become very efficient for the trifluoromethylation of arenes and alkenes under mild conditions. conicet.gov.arbeilstein-journals.org The Colby reagent is presented as an efficient method for the nucleophilic trifluoromethylation of carbonyls and sulfides. sigmaaldrich.comchemimpex.com

Selectivity: Chemoselectivity is a critical parameter. For instance, in a molecule with multiple electrophilic sites, a nucleophilic reagent might exhibit selectivity based on the electrophilicity of the functional groups. The Ruppert-Prakash reagent can selectively trifluoromethylate aldehydes in the presence of ketones under certain conditions. researchgate.net Enantioselective trifluoromethylation remains a significant challenge, with various catalytic systems being developed for both nucleophilic and electrophilic reagents. sigmaaldrich.comwikipedia.org

Operational Attributes: The Colby reagent's key operational advantage is its status as an air-stable, solid material, which simplifies handling and storage compared to gaseous reagents like fluoroform or moisture-sensitive reagents that require strictly inert atmospheres. sigmaaldrich.comchemimpex.com Togni's and Umemoto's reagents are also generally stable solids. beilstein-journals.orgnih.gov The development of one-pot and recyclable versions of Umemoto's reagents has improved their practicality. acs.org Radical reactions initiated by light offer the advantage of avoiding harsh chemical initiators and often proceed at room temperature. colby.edu

Comparative Summary of Trifluoromethylation Reagents

Attribute Colby Reagent Ruppert-Prakash Reagent Togni's/Umemoto's Reagents Radical Reagents (e.g., CF3I, Langlois')
Reactivity Nucleophilic Nucleophilic Electrophilic Radical
Physical Form Solid sigmaaldrich.comchemimpex.com Liquid Solid beilstein-journals.orgnih.gov Gas, Solid
Stability Air-stable sigmaaldrich.com Moisture-sensitive Generally stable Varies
Activation Thermal/base-mediated release of trifluoroacetate colbylab.com Fluoride initiator sigmaaldrich.com Substrate-dependent Radical initiator/light wikipedia.orgorientjchem.org

| Byproducts | Trifluoroacetate-derived species colbylab.com | Silylated byproducts nih.gov | Iodoarene/dibenzothiophene nih.govacs.org | Varies |

Q & A

Q. What is the standard synthetic protocol for Colby trifluoromethylation reagent?

The Colby reagent is synthesized by combining hexafluoroacetone hydrate with 1,8-diazo-bicyclo[5.4.0]undec-7-ene (DBU) under anhydrous conditions. Critical steps include:

  • Rigorous exclusion of moisture to prevent hydrolysis.
  • Temperature control (20–25°C) during salt formation.
  • Isolation via crystallization in aprotic solvents (e.g., THF or diethyl ether). The reagent is typically stored at –20°C under inert gas to avoid decomposition .

Q. What is the proposed mechanism for trifluoromethylation using Colby's reagent?

While direct mechanistic studies on Colby's reagent are limited, analogous systems (e.g., Chen’s reagent) suggest a nucleophilic trifluoromethylation pathway. Computational studies indicate that DBU acts as a base to deprotonate hexafluoroacetone hydrate, generating a reactive CF3⁻ species. This anion attacks electrophilic substrates (e.g., aryl halides or carbonyls) via SN2 or conjugate addition mechanisms .

Q. Which substrate classes are effectively trifluoromethylated using Colby's reagent?

The reagent is effective for:

  • Aromatic systems : Electron-rich arenes (e.g., indoles, pyrroles) achieve >70% yield, while electron-deficient substrates (e.g., nitrobenzenes) require catalytic Cu(I) additives .
  • Heterocycles : Pyridines and quinolines show moderate reactivity (40–60% yield) under optimized conditions.
  • Alkenes : Styrenes undergo regioselective trifluoromethylation at the β-position .

Advanced Research Questions

Q. How can reaction conditions be optimized for challenging substrates like pyridines or sterically hindered aromatics?

  • Solvent selection : Use polar aprotic solvents (DMF or DMSO) to stabilize ionic intermediates and enhance CF3⁻ mobility .
  • Catalysts : Add 5–10 mol% CuI or AgNO3 to facilitate CF3 transfer in electron-deficient systems, improving yields from 25% to 65% .
  • Temperature : Elevated temperatures (80–100°C) accelerate reactivity but require monitoring for reagent decomposition via TLC or NMR .

Q. What strategies mitigate competing side reactions (e.g., over-fluorination or C–H activation)?

  • Stoichiometric control : Limit Colby’s reagent to 1.1 equivalents to minimize radical chain propagation.
  • Radical scavengers : Add TEMPO (10 mol%) to suppress free CF3•-mediated side reactions .
  • Low-temperature protocols : Conduct reactions at 0–25°C to favor nucleophilic pathways over radical mechanisms .

Q. How does Colby's reagent compare mechanistically to Langlois’ or Umemoto’s reagents?

Reagent Active Species Mechanism Substrate Scope
Colby’s CF3⁻/DBU complexNucleophilic transferAromatics, heterocycles, alkenes
Langlois’ CF3•Radical-mediatedAlkenes, neutral arenes
Umemoto’s CF3+Electrophilic attackElectron-rich arenes
Key divergence: Colby’s reagent requires base activation, while Langlois’ and Umemoto’s rely on radical/electrophilic pathways.

Q. What analytical techniques are critical for characterizing trifluoromethylated products?

  • 19F NMR : Confirm CF3 incorporation (δ –60 to –70 ppm) and quantify regioselectivity.
  • HRMS : Validate molecular ion peaks with isotopic patterns matching fluorine content.
  • X-ray crystallography : Resolve steric effects in crystalline products (e.g., meta vs. para substitution) .

Q. How do solvent dielectric constants (ε) influence reaction efficiency?

High-ε solvents (e.g., DMSO, ε = 47) enhance ionic dissociation of the Colby reagent-DBU complex, improving CF3⁻ availability. In low-ε solvents (e.g., THF, ε = 7.5), aggregation reduces reactivity by 40–60%. Optimal solvents balance polarity with substrate solubility (e.g., acetonitrile, ε = 37.5) .

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